AalphaC

Genotoxicity Mutagenesis Food Safety

2-Amino-9H-pyrido[2,3-b]indole (AαC, CAS 26148-68-5), an α-carboline-class heterocyclic aromatic amine (HAA), is a solid compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol. It is formed during high-temperature cooking of protein-rich foods and is a major combustion byproduct in tobacco smoke.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 26148-68-5
Cat. No. B1664278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAalphaC
CAS26148-68-5
Synonyms2-amino-9H-pyrido(2,3-b)indole
2-amino-9H-pyrido(2,3-b)indole, D-labeled
2-amino-alpha-carboline
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)N
InChIInChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H3,12,13,14)
InChIKeyFJTNLJLPLJDTRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in methanol and dimethyl sulfoxide
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-9H-pyrido[2,3-b]indole (AαC, CAS 26148-68-5): Identity and Procurement Baseline for a Key Heterocyclic Aromatic Amine


2-Amino-9H-pyrido[2,3-b]indole (AαC, CAS 26148-68-5), an α-carboline-class heterocyclic aromatic amine (HAA), is a solid compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . It is formed during high-temperature cooking of protein-rich foods and is a major combustion byproduct in tobacco smoke . AαC is a Group 2B (possibly carcinogenic to humans) carcinogen according to the IARC [1]. It is strictly a research-use-only (RUO) compound, not intended for diagnostic or therapeutic applications .

Procurement Risk: Why AαC (CAS 26148-68-5) Is Not a Generic HAA Substitute


Procuring any heterocyclic aromatic amine (HAA) based on broad class activity is a critical experimental error. HAA congeners exhibit profound, quantifiable divergence in potency, tissue-specific DNA adduct formation, and metabolic activation [1][2]. For example, the simple methylated analog, MeAαC, is approximately twice as mutagenic per nanogram in the Salmonella assay, whereas the more complex PhIP exhibits distinct organ tropism in vivo [1]. Critically, AαC is the dominant HAA in tobacco smoke—arising at levels 25-100 times greater than the human carcinogen 4-aminobiphenyl (4-ABP)—making it uniquely suited as a biomarker for combustion-related exposure studies, a role not reliably fulfilled by food-dominant HAAs like PhIP or MeIQx [2]. Substituting without these validated quantitative benchmarks introduces irreproducible dose-response artifacts and confounds exposure source attribution.

Quantitative Differentiation of AαC (CAS 26148-68-5) vs. In-Class Comparators


Mutagenic Potency: AαC vs. IQ, MeIQx, and PhIP in the Salmonella Ames Assay

In a direct head-to-head comparison using the Salmonella typhimurium YG1019 strain with S9 metabolic activation, AαC exhibits a mutagenic potency of 1.6 revertants/ng. This is significantly lower than the potency of the common cooked-meat mutagens IQ (3,480 rev/ng) and 8-MeIQx (3,800 rev/ng), and even lower than its close structural analog MeAαC (2.9 rev/ng) [1]. This low intrinsic Ames potency is a defining characteristic that distinguishes AαC from other prevalent HAAs.

Genotoxicity Mutagenesis Food Safety

Abundance in Tobacco Smoke: AαC as the Dominant Combustion Marker vs. 4-Aminobiphenyl

AαC is not merely present in tobacco smoke; it is the most abundant heterocyclic aromatic amine (HAA) formed in mainstream smoke. It arises in quantities 25-100 times greater than the established human carcinogen, 4-aminobiphenyl (4-ABP) [1]. This extreme differential abundance makes AαC a uniquely sensitive and specific biomarker for combustion-related exposure, distinct from HAAs like MeIQx which are more characteristic of cooked meat intake.

Exposure Biomarker Tobacco Carcinogenesis Analytical Chemistry

Human Biomonitoring: Urinary AαC Levels in Smokers vs. Non-Smokers and Dietary Contribution

In a large NHANES (2013-2014) study, urinary AαC concentrations served as a robust biomarker of exposure. Among exclusive cigarette smokers, sample-weighted median urinary AαC was 40 times higher than in non-users [1]. A separate study quantified that smoking one-half pack of cigarettes per day increased urinary AαC by an estimated 23.6 pg/mL (at the geometric mean), compared to a mere 0.99 pg/mL increase attributable to consuming the 99th percentile of high-temperature cooked beef [1]. This stark quantitative disparity (approx. 24-fold difference) validates AαC as a primary marker of tobacco exposure, with minimal confounding from diet.

Human Biomonitoring Toxicology Public Health

Organ-Specific Genotoxicity: AαC Hepatic DNA Adduct Formation vs. PhIP Colon Targeting

The in vivo genotoxic profile of AαC is characterized by pronounced liver tropism. In Fischer F344 rats, the liver was the primary target for DNA adduct formation at doses ≥50 mg/kg bw, with substantially lower levels detected in lung and colon [1]. This contrasts sharply with the behavior of the common HAA, PhIP, which has been shown to induce mutations specifically in the colon of transgenic mice [2]. Furthermore, AαC but not its methylated analog MeAαC increased intestinal tumorigenesis in multiple intestinal neoplasia mice, highlighting a unique in vivo biological effect [3]. This organ specificity is a critical differentiator for researchers modeling site-specific carcinogenesis.

DNA Adductomics Carcinogenesis Organotropism

Cellular Genotoxicity: Micronucleus Induction Potency Rank Order

In a head-to-head comparison of six HAAs for clastogenic activity using the in vitro micronucleus assay in metabolically competent MCL-5 cells, AαC was consistently among the least potent inducers. The rank order of potency for micronucleus induction was: 4,8-DiMeIQx > 8-MeIQx > IQ > MeAαC > PhIP > AαC [1]. This direct comparison places AαC at the lowest end of the potency spectrum for this mammalian cell genotoxicity endpoint, a quantifiable distinction from its more potent structural analogs and other common HAAs.

Genetic Toxicology Micronucleus Assay MCL-5 Cells

DNA Adduct Persistence: AαC vs. MeIQx in Primary Human Hepatocytes

The biological impact of a genotoxicant is determined not only by initial adduct formation but also by adduct persistence. In primary human hepatocytes, AαC forms DNA adducts at comparable levels to the potent human carcinogen 4-ABP, while adduct formation for the food-borne HAA MeIQx was approximately 5-fold lower [1]. Crucially, the principal AαC-DNA adducts (dG-C8-AαC) are persistent; approximately half of the adducts remain unrepaired after 24 hours and continue to persist for over 5 days in culture [1]. This persistence profile, in a human-relevant cell system, underscores the potential for cumulative genetic damage from repeated exposure.

DNA Repair Human Hepatocytes Adductomics

Validated Research Applications for AαC (CAS 26148-68-5) Based on Quantitative Evidence


Tobacco Smoke Exposure Biomarker Development and Validation

Due to its status as the most abundant HAA in mainstream tobacco smoke and its clear dose-response relationship with smoking status in human urine, AαC is the definitive analytical standard for developing and validating LC-MS/MS methods to quantify tobacco-related carcinogen exposure in epidemiological studies [1][2]. Its use as a calibrator is essential for studies seeking to disentangle the carcinogenic contributions of combustion products from dietary sources.

Mechanistic Studies of Hepatic Carcinogenesis and DNA Adductomics

The pronounced liver tropism for DNA adduct formation and the persistence of these adducts in primary human hepatocytes position AαC as a critical tool for investigating the molecular mechanisms of liver cancer initiation [1][2]. It is particularly well-suited for in vitro and in vivo studies examining the role of CYP1A2 and NAT2 polymorphisms in metabolic activation and the subsequent cellular response to persistent DNA damage [3].

Calibration Standard for In Vitro Genotoxicity Assay Batteries

Given its well-characterized and comparatively low potency in the Ames, micronucleus, and cell transformation assays relative to other HAAs, AαC serves as an excellent low-potency reference standard for calibrating and validating in vitro genotoxicity screening batteries [1]. Its inclusion in a panel of test compounds helps define the dynamic range and sensitivity of the assay system, ensuring that weak genotoxicants are not overlooked and that potent ones are correctly ranked.

Structure-Activity Relationship (SAR) Studies for HAA Mutagenicity

The 1.8-fold difference in Ames mutagenic potency between AαC (1.6 rev/ng) and its 3-methyl analog, MeAαC (2.9 rev/ng), provides a critical, quantifiable data point for computational chemists and toxicologists developing QSAR models to predict the mutagenicity of novel HAAs or their metabolites [1]. AαC represents a specific, low-potency baseline in this chemical space.

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